molecular formula C25H23N5O2 B2467508 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-51-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2467508
CAS No.: 866345-51-9
M. Wt: 425.492
InChI Key: DKMQENGQNKWHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic triazoloquinazoline derivative of significant interest in medicinal chemistry and anticancer research. Compounds within this structural class have demonstrated promising cytotoxic effects against various human cancer cell lines. For instance, a closely related analogue with a 3-fluorophenyl substitution has shown dose-dependent inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines . The core triazoloquinazoline scaffold is recognized for its potential to interact with key biological targets; docking studies of similar structures suggest they may act as inhibitors by binding to the ATP site of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . The molecular structure incorporates a lipophilic 3-phenyl group and a 3,4-dimethoxyphenethyl side chain, which is a common pharmacophore believed to influence solubility and membrane permeability . This combination of features makes it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the fields of kinase inhibition and oncology. The product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c1-31-21-13-12-17(16-22(21)32-2)14-15-26-24-19-10-6-7-11-20(19)30-25(27-24)23(28-29-30)18-8-4-3-5-9-18/h3-13,16H,14-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMQENGQNKWHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Quinazoline Formation: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions.

    Introduction of Phenyl and Dimethoxyphenyl Groups: The phenyl and dimethoxyphenyl groups are introduced through substitution reactions, often using reagents like phenylboronic acid and dimethoxyphenylboronic acid in the presence of palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline core facilitates nucleophilic substitution at the C-5 amine position. Methoxy and phenyl groups act as electron-donating substituents, directing reactivity toward electrophilic aromatic substitution (EAS) and nucleophilic displacements.

Reaction TypeMechanismExample ReactionConditionsYieldSource
Amination SNAr with primary/secondary aminesReaction with ethanolamine at C-5K2CO3, DMF, 80°C~68%
Halogenation Electrophilic bromination at C-8Br2 in CHCl3 under UV lightRT, 12 h72%

Key Findings :

  • Methoxy groups at the 3,4-positions enhance para-directing effects, favoring substitution at C-8 over C-6.

  • Copper(I) iodide catalyzes Ullmann-type couplings for aryl group introductions .

Functionalization via Alkylation/Acylation

The ethylenediamine linker (-CH2CH2-) between the dimethoxyphenyl and quinazoline moieties undergoes alkylation and acylation.

Reaction TypeReagentProductConditionsYieldSource
Alkylation Methyl iodideN-Methyl derivativeNaH, THF, 0°C→RT85%
Acylation Acetyl chlorideAcetylated aminePyridine, CH2Cl2, 24 h78%

Kinetic Data :

  • Alkylation proceeds with pseudo-first-order kinetics (k = 0.15 min⁻¹ at 25°C).

  • Acylation shows steric hindrance from the triazolo group, reducing reactivity by ~30% compared to non-fused quinazolines.

Oxidation:

The dimethoxyphenyl group undergoes demethylation under strong oxidizing conditions:

Ar-OCH3H2OHNO3,ΔAr-OH+CH3OH\text{Ar-OCH}_3 \xrightarrow[\text{H2O}]{\text{HNO}_3, \Delta} \text{Ar-OH} + \text{CH}_3\text{OH}

Oxidizing AgentProductConditionsYield
HNO3 (conc.)3,4-Dihydroxyphenyl derivative100°C, 6 h64%
KMnO4Quinone formationpH 2, 60°C41%

Source :

Reduction:

Catalytic hydrogenation reduces the triazole ring:

CatalystProductConditionsYield
Pd/C (10%)DihydrotriazoloquinazolineH2 (1 atm), EtOH, 4 h89%
NaBH4Partial reduction of triazoleMeOH, 0°C55%

Source :

Cross-Coupling Reactions

The phenyl group at C-3 participates in Suzuki-Miyaura and Sonogashira couplings:

ReactionPartnerCatalystProductYield
Suzuki-Miyaura4-BromoanisolePd(PPh3)4Biaryl derivative76%
SonogashiraPhenylacetyleneCuI/PdCl2Alkyne-functionalized analog68%

Optimized Conditions :

  • Ligand: XPhos

  • Solvent: DME/H2O (4:1)

  • Temperature: 80°C
    Source :

Cycloaddition and Heterocycle Formation

The triazolo ring engages in [3+2] cycloadditions with nitrile oxides to form fused pentacyclic systems:

DipolarophileProductConditionsYield
Benzonitrile oxideTriazolo-isoquinolineToluene, 110°C58%
Acetonitrile oxideSpirocyclic derivativeMicrowave, 150°C63%

Mechanistic Insight :

  • DFT calculations indicate a concerted pathway with ΔG‡ = 24.3 kcal/mol .
    Source :

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazoloquinazoline undergoes ring-opening:

TriazoloquinazolineHCl, MeOHQuinazolinone+Amidine\text{Triazoloquinazoline} \xrightarrow{\text{HCl, MeOH}} \text{Quinazolinone} + \text{Amidine}

AcidProductConditionsYield
HCl (6M)5-Aminoquinazolin-4(3H)-oneReflux, 8 h82%
TFATriazole cleavage productRT, 24 h71%

Application : Rearrangement products show enhanced solubility for biological assays .

Photochemical Reactions

UV irradiation induces -sigmatropic shifts in the triazolo moiety:

Wavelength (nm)ProductQuantum Yield (Φ)
254Isomeric triazoloquinazoline0.32
365Decomposition0.12

Source :

Comparative Reactivity Table

Reaction TypeRate EnhancementCause
Nucleophilic Substitution2.1×Electron-rich dimethoxyphenyl group
Suzuki Coupling0.7×Steric hindrance from C-3 phenyl
Photorearrangement1.8×Extended conjugation from substituents

Source : Compiled from

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit anticancer properties. The triazoloquinazoline scaffold is known for its ability to inhibit specific kinases involved in cancer progression. For instance:

  • Case Study 1 : A derivative of this compound demonstrated selective inhibition of the AKT pathway in breast cancer cells, leading to reduced cell proliferation and increased apoptosis rates .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains:

  • Case Study 2 : In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neurological Disorders

The structural features of this compound suggest potential applications in treating neurological disorders:

  • Case Study 3 : In animal models of anxiety and depression, the compound showed anxiolytic effects comparable to standard treatments. It is hypothesized that its mechanism involves modulation of neurotransmitter systems .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies:

  • Case Study 4 : Research demonstrated that it could significantly reduce inflammation markers in models of rheumatoid arthritis. This suggests a potential application in developing anti-inflammatory drugs .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics:

  • Case Study 5 : The compound was incorporated into organic light-emitting diodes (OLEDs), where it improved device efficiency due to its favorable charge transport properties .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its triazoloquinazoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₃
Molecular Weight311.375 g/mol
Density1.119 g/cm³
Boiling Point528.4 ºC
Flash Point273.4 ºC

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines:

  • A549 (Lung Adenocarcinoma) : IC50 values indicate significant antiproliferative activity.
  • SW-480 (Colorectal Cancer) : Similar trends in cytotoxicity were observed.
  • MCF-7 (Breast Cancer) : The compound also shows promising results against this cell line.

In a study by , the compound demonstrated an IC50 value of 5.9 µM against A549 cells, indicating its potential as an effective anticancer agent.

The mechanism of action for this compound appears to involve the induction of apoptosis and cell cycle arrest. The compound was shown to induce apoptosis in a dose-dependent manner in A549 cells, with early and late apoptotic rates increasing significantly at higher concentrations (10 µM and 15 µM) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The triazole ring contributes to its interaction with biological targets.
  • The quinazoline moiety is known for its role in inhibiting tyrosine kinase activities, which are crucial in cancer progression.

Pharmacological Activities

Beyond anticancer effects, compounds related to quinazoline structures have been reported to exhibit a range of pharmacological activities:

  • Antifungal
  • Anti-inflammatory
  • Antimicrobial
  • Antihyperlipidemic

These diverse activities suggest that this compound could be a versatile therapeutic agent .

Study 1: Cytotoxic Evaluation

In a study published in Scientific Reports, the synthesized compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced significant apoptotic activity .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between the compound and epidermal growth factor receptor (EGFR). These studies revealed favorable binding affinities that support its potential as an EGFR inhibitor, which is critical for tumor growth inhibition .

Q & A

Q. What are the key considerations for synthesizing this compound, and what methodologies are validated in literature?

The synthesis typically involves cyclocondensation of triazole-amine precursors with substituted quinazoline intermediates under controlled conditions. For example:

  • Use dimethylformamide (DMF) or ethanol as solvents to facilitate cyclization .
  • Catalysts like triethylamine or p-toluenesulfonic acid improve yields by promoting intermediate stability .
  • Reaction temperatures between 60–100°C are critical to avoid side products like regioisomers .

Example Protocol :

StepReagents/ConditionsPurpose
12-hydrazinobenzoic acid + diphenyl N-cyano-dithioimidocarbonateCyclocondensation to form triazoloquinazoline core
2Ethanol, triethylamine, 60°C, 24hPurification via recrystallization

Q. How is this compound characterized, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazole-quinazoline fusion and substituent positions (e.g., δ 7.2–8.3 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 487.2 for [M+H]⁺) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, such as planarity of the fused ring system (e.g., dihedral angle 59.3° for phenyl substituents) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves , lab coats , and fume hoods to avoid inhalation/contact (H315/H319 hazards) .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (P370–P375 guidelines) .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

  • Solvent Optimization : Replace DMF with acetonitrile to reduce byproduct formation (e.g., regioisomers) .
  • Catalyst Screening : Test palladium on carbon or copper(I) iodide for cross-coupling steps to improve efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with 80°C microwave irradiation .

Q. How to resolve contradictions in spectral data for structural elucidation?

  • Case Study : Conflicting ¹H NMR signals (δ 7.8 vs. 8.1 ppm) may arise from rotamers or polymorphism . Use variable-temperature NMR to identify dynamic equilibria .
  • Comparative Crystallography : Cross-reference with known triazoloquinazoline structures (e.g., CCDC 987654) to validate bond lengths/angles .

Q. What structure-activity relationships (SAR) are reported for related compounds?

  • Substituent Effects :
Substituent PositionBiological ActivityMechanism
3-Phenyl (R₁)Anticancer (IC₅₀ = 1.2 μM vs. HeLa)CDK2 inhibition
2-(3,4-Dimethoxyphenyl)ethyl (R₂)Antiviral (EC₅₀ = 0.8 μM vs. HIV-1)Reverse transcriptase binding
  • Fluorine Substitution : Adding CF₃ at R₃ enhances metabolic stability (t₁/₂ > 6h in liver microsomes) .

Data Contradiction Analysis

Q. Why do different studies report varying biological potencies for similar analogs?

  • Assay Variability : Differences in cell lines (e.g., UO-31 renal vs. HeLa cervical) and endpoint metrics (IC₅₀ vs. EC₅₀) affect comparisons .
  • Regiochemical Ambiguity : Misassignment of triazole-quinazoline fusion (e.g., [1,5-a] vs. [1,5-c]) leads to incorrect SAR interpretations .

Methodological Recommendations

  • Synthetic Reproducibility : Always include control reactions with known intermediates (e.g., 2-hydrazinobenzoic acid) to validate steps .
  • Data Validation : Use triplicate runs for bioassays and report mean ± SEM to address variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.